![molecular formula C15H15ClN6S2 B238270 1-(2-clorofenil)-3-[[(E)-1-(2-piridil)etilidene amino]carbamotioylamino]tiourea CAS No. 127142-14-7](/img/structure/B238270.png)

1-(2-clorofenil)-3-[[(E)-1-(2-piridil)etilidene amino]carbamotioylamino]tiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

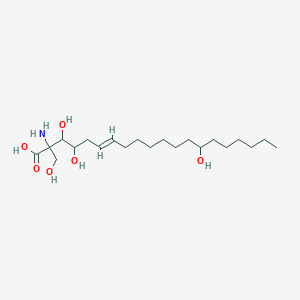

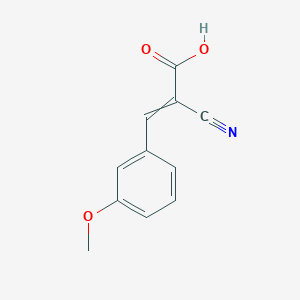

1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea, also known as 1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea, is a useful research compound. Its molecular formula is C15H15ClN6S2 and its molecular weight is 378.9 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Hydrazones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Chagas

El compuesto 348U87 se ha identificado como un posible candidato para el reposicionamiento de fármacos para Trypanosoma cruzi, el parásito que causa la enfermedad de Chagas . Esta enfermedad afecta entre 6 y 7 millones de personas en todo el mundo, con una estimación de 300.000 a 1 millón de estos casos en los Estados Unidos . El compuesto mostró una potente actividad in vitro contra el parásito .

Compuesto antiherpético

Se ha informado que el compuesto 348U87 tiene propiedades antiherpéticas . Se dirige a la ribonucleótido reductasa viral , que es esencial para la replicación del virus del herpes simple. Esto lo convierte en un posible candidato para el tratamiento de infecciones por herpes .

Potenciación de la actividad del aciclovir

Además de sus propiedades antiherpéticas, se ha demostrado que 348U87 potencia la actividad del aciclovir, un fármaco antiviral de uso común . Esto significa que puede mejorar la efectividad del aciclovir en el tratamiento de infecciones por herpes .

Tratamiento de infecciones por virus del herpes simple resistentes al aciclovir

El compuesto 348U87, en combinación con aciclovir, se ha utilizado en el tratamiento de infecciones por virus del herpes simple resistentes al aciclovir . Esto es particularmente importante ya que la resistencia al aciclovir es un problema creciente en el tratamiento de infecciones por herpes

Mecanismo De Acción

Target of Action

The primary target of the compound 348U87 is ribonucleotide reductase (RNR) . RNR is an enzyme that plays a crucial role in DNA synthesis and repair, as it is responsible for the conversion of ribonucleotides into deoxyribonucleotides, the building blocks of DNA.

Mode of Action

348U87 acts as an inhibitor of ribonucleotide reductase . By inhibiting this enzyme, the compound interferes with DNA synthesis and repair, thereby affecting the replication of cells, including viral cells. Interestingly, 348U87 exhibits a synergistic effect with Acyclovir, a medication used to treat viral infections. This combination potentiates the antiviral activity of Acyclovir against herpes simplex virus (HSV) in an athymic nude mouse model .

Biochemical Pathways

The inhibition of ribonucleotide reductase by 348U87 affects the DNA synthesis pathway . This disruption leads to a decrease in the availability of deoxyribonucleotides, which are essential for DNA replication and repair. As a result, the replication of cells, including those of certain viruses, is hindered .

Pharmacokinetics

Given that it has been used in combination with acyclovir for antiviral therapy , it can be inferred that it has suitable pharmacokinetic properties for this application.

Result of Action

The inhibition of ribonucleotide reductase by 348U87 leads to a disruption in DNA synthesis and repair, thereby affecting cell replication. This is particularly impactful in the context of viral infections, where the replication of the virus is hindered. In combination with Acyclovir, 348U87 has been shown to potentiate the antiviral activity against HSV .

Análisis Bioquímico

Biochemical Properties

The compound 348U87 is a ribonucleotide reductase inhibitor . Ribonucleotide reductase is a crucial enzyme in DNA synthesis, and by inhibiting this enzyme, 348U87 can affect the replication of herpes simplex virus (HSV) .

Cellular Effects

The effects of 348U87 on cells are primarily related to its role as a ribonucleotide reductase inhibitor . By inhibiting this enzyme, 348U87 can disrupt the DNA synthesis process, thereby affecting the replication of HSV within the cell .

Molecular Mechanism

The molecular mechanism of 348U87 involves the inhibition of ribonucleotide reductase . This enzyme is responsible for the conversion of ribonucleotides into deoxyribonucleotides, which are the building blocks of DNA. By inhibiting this enzyme, 348U87 can disrupt the DNA synthesis process, thereby affecting the replication of HSV .

Temporal Effects in Laboratory Settings

It is known that 348U87 exhibits a synergistic effect with Acyclovir, enhancing the antiviral activity of Acyclovir against HSV in athymic nude mouse model .

Dosage Effects in Animal Models

It is known that 348U87 exhibits a synergistic effect with Acyclovir, enhancing the antiviral activity of Acyclovir against HSV in athymic nude mouse model .

Metabolic Pathways

As a ribonucleotide reductase inhibitor, 348U87 likely interacts with the metabolic pathways involving DNA synthesis .

Subcellular Localization

As a ribonucleotide reductase inhibitor, it is likely that 348U87 localizes to the cytoplasm where ribonucleotide reductase is typically found .

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6S2/c1-10(12-7-4-5-9-17-12)19-21-15(24)22-20-14(23)18-13-8-3-2-6-11(13)16/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24)/b19-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLKOELWSMRYHV-VXLYETTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1Cl)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)NNC(=S)NC1=CC=CC=C1Cl)/C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)

![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)

![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)